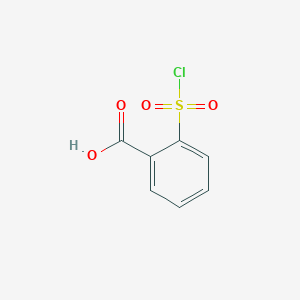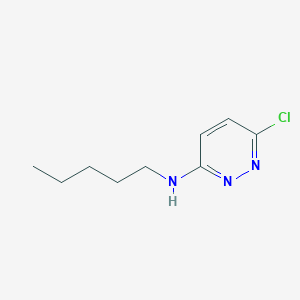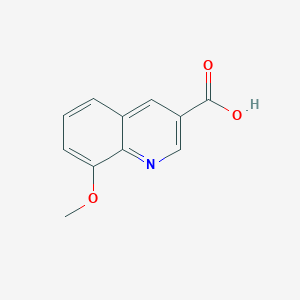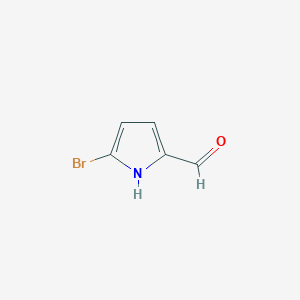
5-Bromo-1H-pirrol-2-carbaldehído
Descripción general
Descripción
5-Bromo-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C5H4BrNO and its molecular weight is 174 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación en Diabetes
Los derivados del pirrol-2-carboxaldehído (Py-2-C), como el 5-Bromo-1H-pirrol-2-carbaldehído, se han aislado de muchas fuentes naturales, incluidos hongos, plantas (raíces, hojas y semillas), y microorganismos . El conocido marcador molecular de diabetes, pirralina, que se produce después de reacciones secuenciales in vivo, tiene un esqueleto de Py-2-C . Esto sugiere que el this compound podría utilizarse en la investigación de la diabetes, particularmente en el estudio de biomarcadores para la detección temprana y la determinación de la etapa de la diabetes .
Síntesis de Derivados del Pirrol
El this compound se puede utilizar en la síntesis de 5-sustituidos pirrol-2-carboxaldehídos . Estos compuestos tienen una amplia gama de aplicaciones en química medicinal y descubrimiento de fármacos debido a sus diversas actividades biológicas .
Investigación de Productos Naturales
Los derivados del pirrol-2-carboxaldehído se encuentran en muchas fuentes naturales, incluidos hongos, plantas y microorganismos . Por lo tanto, el this compound podría utilizarse en la investigación de productos naturales, particularmente en el estudio de las características estructurales, las fuentes naturales y las actividades fisiológicas de los compuestos aislados que contienen el grupo Py-2-C .
Estudio de las Actividades Fisiológicas
Las moléculas que contienen el esqueleto Py-2-C, como el this compound, tienen diversas funciones biológicas . Por lo tanto, este compuesto podría utilizarse en el estudio de las actividades fisiológicas de los derivados de Py-2-C .
Investigación de Enfermedades del Estilo de Vida
Dada la conexión entre los derivados de Py-2-C y las enfermedades del estilo de vida como la diabetes , el this compound podría utilizarse en la investigación de enfermedades del estilo de vida. Esto podría implicar estudiar el impacto de la dieta y otros factores del estilo de vida en la producción de derivados de Py-2-C y su papel en el desarrollo de enfermedades .
Desarrollo de Biomarcadores
El conocido marcador molecular de diabetes, pirralina, tiene un esqueleto de Py-2-C . Esto sugiere que el this compound podría utilizarse en el desarrollo de nuevos biomarcadores para la detección temprana de enfermedades .
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-1H-pyrrole-2-carbaldehyde are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .
Biochemical Pathways
Pyrrole derivatives have been shown to have potential reducing ability for metal ions , suggesting that they may play a role in redox reactions and related biochemical pathways.
Pharmacokinetics
The compound is a solid under normal conditions and should be stored under an inert atmosphere at 2-8°C . These properties may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1H-pyrrole-2-carbaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s interactions with its targets and its subsequent effects may be influenced by the pH and the presence of other compounds in the environment.
Análisis Bioquímico
Biochemical Properties
5-Bromo-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-Bromo-1H-pyrrole-2-carbaldehyde and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .
Cellular Effects
The effects of 5-Bromo-1H-pyrrole-2-carbaldehyde on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 5-Bromo-1H-pyrrole-2-carbaldehyde can impact gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrole-2-carbaldehyde exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with biomolecules, such as proteins and nucleic acids. This can result in the inhibition of enzyme activity or the alteration of protein function. Additionally, 5-Bromo-1H-pyrrole-2-carbaldehyde can act as an electrophile, reacting with nucleophilic sites on biomolecules and leading to changes in their structure and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H-pyrrole-2-carbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under inert gas conditions, such as nitrogen or argon, at temperatures between 2-8°C. It can degrade over time when exposed to light or air, leading to a decrease in its efficacy. Long-term studies have shown that 5-Bromo-1H-pyrrole-2-carbaldehyde can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-pyrrole-2-carbaldehyde in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 5-Bromo-1H-pyrrole-2-carbaldehyde can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
5-Bromo-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 5-Bromo-1H-pyrrole-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to transport proteins can facilitate the movement of 5-Bromo-1H-pyrrole-2-carbaldehyde across cell membranes, influencing its distribution within tissues .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-pyrrole-2-carbaldehyde is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of 5-Bromo-1H-pyrrole-2-carbaldehyde can also impact its activity, as interactions with specific biomolecules within these compartments can modulate its biochemical properties .
Propiedades
IUPAC Name |
5-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGXCJTAOMPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557685 | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-34-0 | |
| Record name | 5-Bromo-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



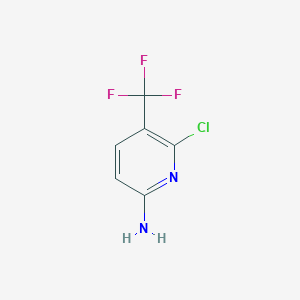
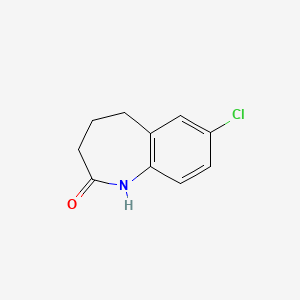
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

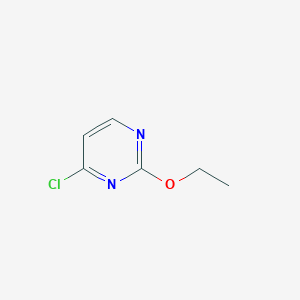
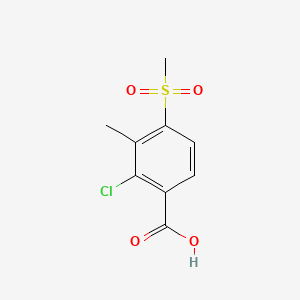

![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)
